![molecular formula C6H14N2O3 B1207118 4-Deoxyneosamine C CAS No. 7013-45-8](/img/structure/B1207118.png)
4-Deoxyneosamine C
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Overview
Description
Bacillosamine is a member of glucosamines and a trideoxyhexose derivative.
Scientific Research Applications
Understanding Biosynthetic Pathways
Biosynthesis of D-forosamine : Research into the enzymes involved in TDP-D-forosamine biosynthesis in the spinosyn pathway of Saccharopolyspora spinosa has been crucial. This study provides insights into the roles of various enzymes in the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-D-forosamine, contributing significantly to our understanding of the biosynthesis of this deoxygenated sugar component in natural products like spinosyns, an environmentally benign insecticide (Hong et al., 2008).
Enzyme Mechanisms in Sugar Modification : Another study focused on SpnQ, a gene from the spinosyn gene cluster, involved in the deoxygenation step in the biosynthesis of d-forosamine. This research provides vital information on the unique evolutionary pathways and mechanistic details of enzymes involved in the modification of sugars, which are critical components in various bioactive compounds (Hong et al., 2006).
Analyzing Environmental Impacts
- 2,4-D Herbicide Toxicity Studies : Although not directly related to 4-Deoxyneosamine C, a scientometric review on 2,4-D herbicide toxicity provides an indirect insight into the environmental impact of related compounds. This review summarizes data on 2,4-D toxicology and mutagenicity, emphasizing the need for further research in this field and highlighting the global trends in the study of herbicide toxicity (Zuanazzi et al., 2020).
Synthesis of Novel Compounds
- Creation of Novel GDP-Linked Sugars : The study by Cook and Holden (2008) on GDP-perosamine synthase is relevant as it involves the structural analysis and production of novel trideoxysugars, which are structurally similar to 4-Deoxyneosamine C. This research provides insights into the synthesis and structural understanding of such sugars, which are crucial for various biological functions and applications in biotechnology and medicine (Cook & Holden, 2008).
properties
CAS RN |
7013-45-8 |
---|---|
Product Name |
4-Deoxyneosamine C |
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4-diamino-3,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H14N2O3/c1-3(10)5(8)6(11)4(7)2-9/h2-6,10-11H,7-8H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
UOKKJQVOZSYEJM-JGWLITMVSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)N)O |
SMILES |
CC(C(C(C(C=O)N)O)N)O |
Canonical SMILES |
CC(C(C(C(C=O)N)O)N)O |
Other CAS RN |
7013-45-8 |
synonyms |
4-deoxyneosamine C bacillosamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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